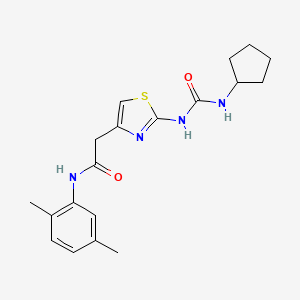
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(2,5-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(2,5-dimethylphenyl)acetamide, also known as CP-690,550, is a small molecule drug that has been developed as an immunosuppressive agent. It has been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.
Mécanisme D'action
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(2,5-dimethylphenyl)acetamide inhibits the activity of JAK enzymes by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules, which leads to the inhibition of cytokine signaling pathways. As a result, the production of pro-inflammatory cytokines such as interleukin-6 and interferon-gamma is reduced, leading to the suppression of the immune response.
Biochemical and Physiological Effects:
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(2,5-dimethylphenyl)acetamide has been shown to have potent immunosuppressive effects in both in vitro and in vivo studies. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit T-cell proliferation, and reduce the number of activated T-cells in the peripheral blood of patients with autoimmune diseases. In addition, it has been shown to reduce the severity of disease symptoms and improve the quality of life of patients with rheumatoid arthritis and psoriasis.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(2,5-dimethylphenyl)acetamide is a highly specific inhibitor of JAK enzymes, which makes it a valuable tool for studying the role of cytokines in the immune response. However, its immunosuppressive effects can also limit its use in certain experiments, as it may interfere with the normal immune response of cells and tissues.
Orientations Futures
There are several potential future directions for research on 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(2,5-dimethylphenyl)acetamide. One area of interest is the development of new JAK inhibitors with improved specificity and efficacy. Another area of interest is the investigation of the long-term effects of 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(2,5-dimethylphenyl)acetamide on the immune system, as well as its potential use in the treatment of other autoimmune diseases. Finally, there is a need for further research on the safety and toxicity of 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(2,5-dimethylphenyl)acetamide, particularly in the context of long-term use.
Méthodes De Synthèse
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(2,5-dimethylphenyl)acetamide is synthesized by the reaction of 2-(3-cyclopentylureido)thiazol-4-carboxylic acid with 2,5-dimethylphenylacetyl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain the final compound.
Applications De Recherche Scientifique
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(2,5-dimethylphenyl)acetamide has been extensively studied for its immunosuppressive properties. It has been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. It works by inhibiting the activity of the Janus kinase (JAK) family of enzymes, which play a critical role in the signaling pathways of cytokines involved in immune responses.
Propriétés
IUPAC Name |
2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-12-7-8-13(2)16(9-12)22-17(24)10-15-11-26-19(21-15)23-18(25)20-14-5-3-4-6-14/h7-9,11,14H,3-6,10H2,1-2H3,(H,22,24)(H2,20,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKOWFOVKVCQFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-Cyanocyclobutyl)-2-[2-[(2-methylimidazol-1-yl)methyl]pyrrolidin-1-yl]acetamide](/img/structure/B2793966.png)
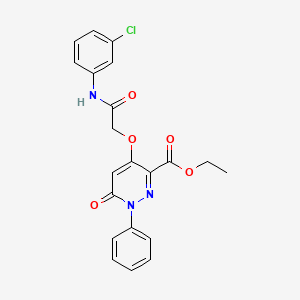
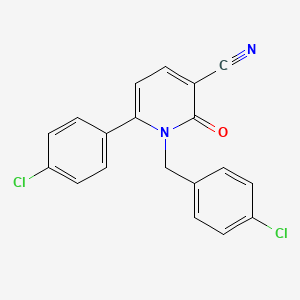
![(8-methyl-8H-thieno[2,3-b]indol-2-yl)(morpholino)methanone](/img/structure/B2793969.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-bromobenzamide](/img/structure/B2793974.png)
![4-(4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2793975.png)
![2-[4-(2-Methylbutan-2-yl)cyclohexyl]propan-1-amine](/img/structure/B2793976.png)
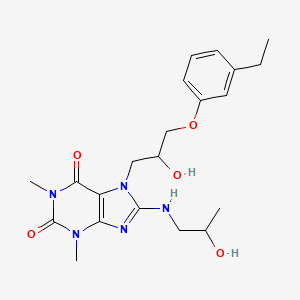

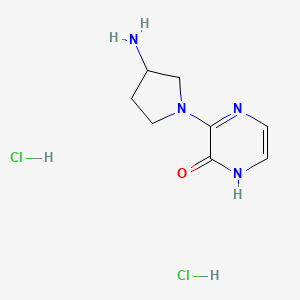
![2-imino-10-methyl-1-(2-morpholinoethyl)-5-oxo-N-phenethyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2793983.png)

![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N'-[(1E)-(dimethylamino)methylidene]acetohydrazide](/img/structure/B2793987.png)